

ethyl 1H-benzo[d]imidazole-2-carboxylate

physical and chemical properties

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Compound of Interest

Compound Name: **ethyl 1H-benzo[d]imidazole-2-carboxylate**

Cat. No.: **B160902**

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An In-depth Technical Guide to **Ethyl 1H-benzo[d]imidazole-2-carboxylate**

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Ethyl 1H-benzo[d]imidazole-2-carboxylate**. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental protocols, and relevant biological pathways to serve as a foundational resource for utilizing this compound in research and development.

Chemical Identity and Physical Properties

Ethyl 1H-benzo[d]imidazole-2-carboxylate, with the CAS number 1865-09-4, is a heterocyclic compound featuring a benzimidazole core functionalized with an ethyl carboxylate group at the 2-position.^[1] This structure is a common scaffold in medicinal chemistry.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 1H-benzimidazole-2-carboxylate ^[1]
CAS Number	1865-09-4 ^[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂ ^[1]
SMILES	CCOC(=O)C1=NC2=CC=CC=C2N1 ^[1]
InChI	InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,11,12) ^[1]
InChIKey	NMYSVCYIPOCLEC-UHFFFAOYSA-N ^[1]

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	190.20 g/mol	[1]
Melting Point	212.7-213.7 °C	[2]
Boiling Point (Predicted)	350.0 ± 25.0 °C	[2]
Density (Predicted)	1.272 ± 0.06 g/cm ³	[2]
pKa (Predicted)	10.49 ± 0.10	[2]
XLogP3	1.8	[1]
Topological Polar Surface Area	55 Å ²	[1]
Appearance	Beige solid	[2]

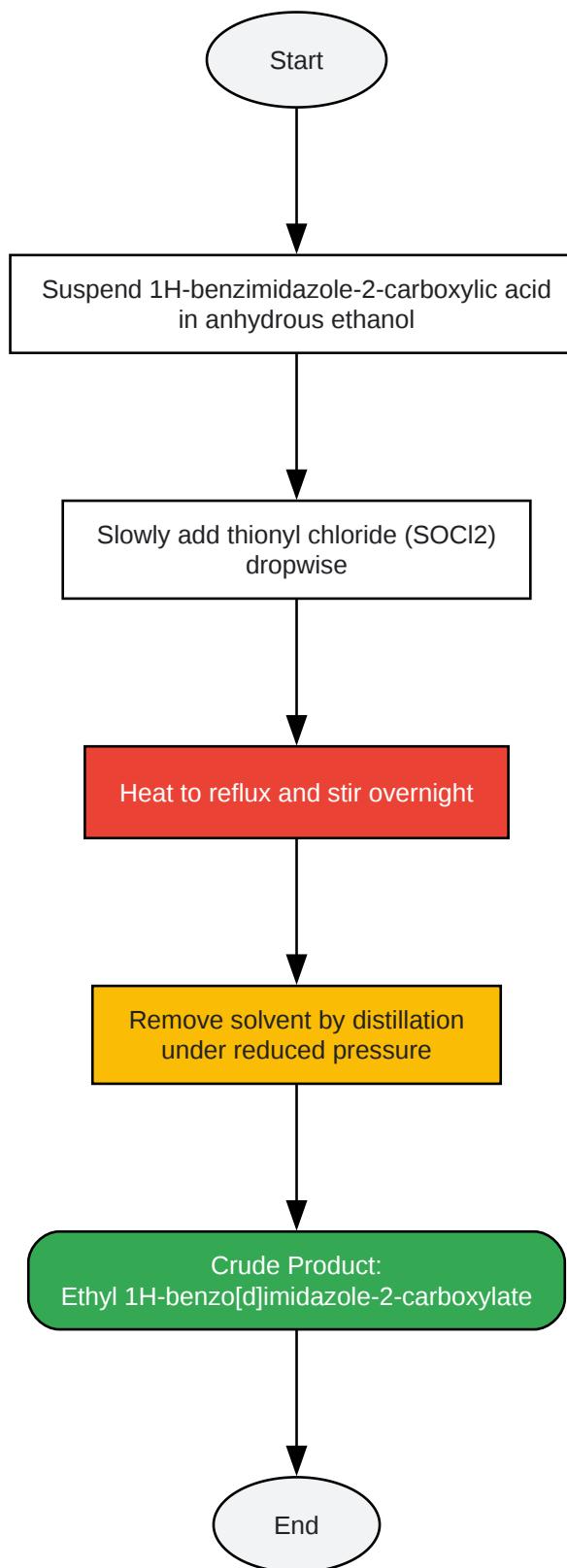
Experimental Protocols

Synthesis via Fischer Esterification

A common and efficient method for synthesizing **ethyl 1H-benzo[d]imidazole-2-carboxylate** is through the esterification of the corresponding carboxylic acid.^[2]

Methodology:

- Suspension: Suspend 1H-benzimidazole-2-carboxylic acid (1 equivalent) in anhydrous ethanol (e.g., ~1.6 mL per 1 mmol of acid).[2]
- Reagent Addition: While stirring, slowly add thionyl chloride (5 equivalents) dropwise to the suspension.[2]
- Reaction: Heat the reaction mixture to reflux and maintain stirring overnight to ensure the reaction goes to completion.[2]
- Work-up: After the reaction is complete, remove the solvent (ethanol) and excess thionyl chloride by distillation under reduced pressure.[2]
- Isolation: The process yields the crude product, **ethyl 1H-benzo[d]imidazole-2-carboxylate**, typically in high yield (e.g., 99%).[2] Further purification can be achieved through recrystallization.



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Caption: Workflow for the synthesis of **Ethyl 1H-benzo[d]imidazole-2-carboxylate**.

Characterization Protocols

Structural confirmation of synthesized **ethyl 1H-benzo[d]imidazole-2-carboxylate** and its derivatives is typically performed using standard spectroscopic methods.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a related benzimidazole derivative showed a broad peak around 3412 cm^{-1} (OH group) and a sharp band at 1701 cm^{-1} corresponding to C=O stretching of the ester.^[3]
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: In the ^1H NMR spectrum of a similar derivative, the ethyl group was confirmed by a triplet and a quartet at 1.36 and 4.35 ppm, respectively.^[3] Aromatic protons are expected to appear in the region of 6.6-8.3 ppm.^[3]
- Carbon-13 (^{13}C NMR) Spectroscopy: The ^{13}C NMR spectrum for a related compound showed a characteristic peak for the ester carbonyl carbon at 166.1 ppm, with other aromatic and aliphatic carbons appearing in their expected regions.^[3]
- Mass Spectrometry (MS): For a derivative, the mass spectrum showed a molecular ion peak at an m/z value of 369.15 $[\text{M}+\text{H}]^+$ in positive ionization mode, confirming the molecular weight.^[3]

Biological Significance and Applications

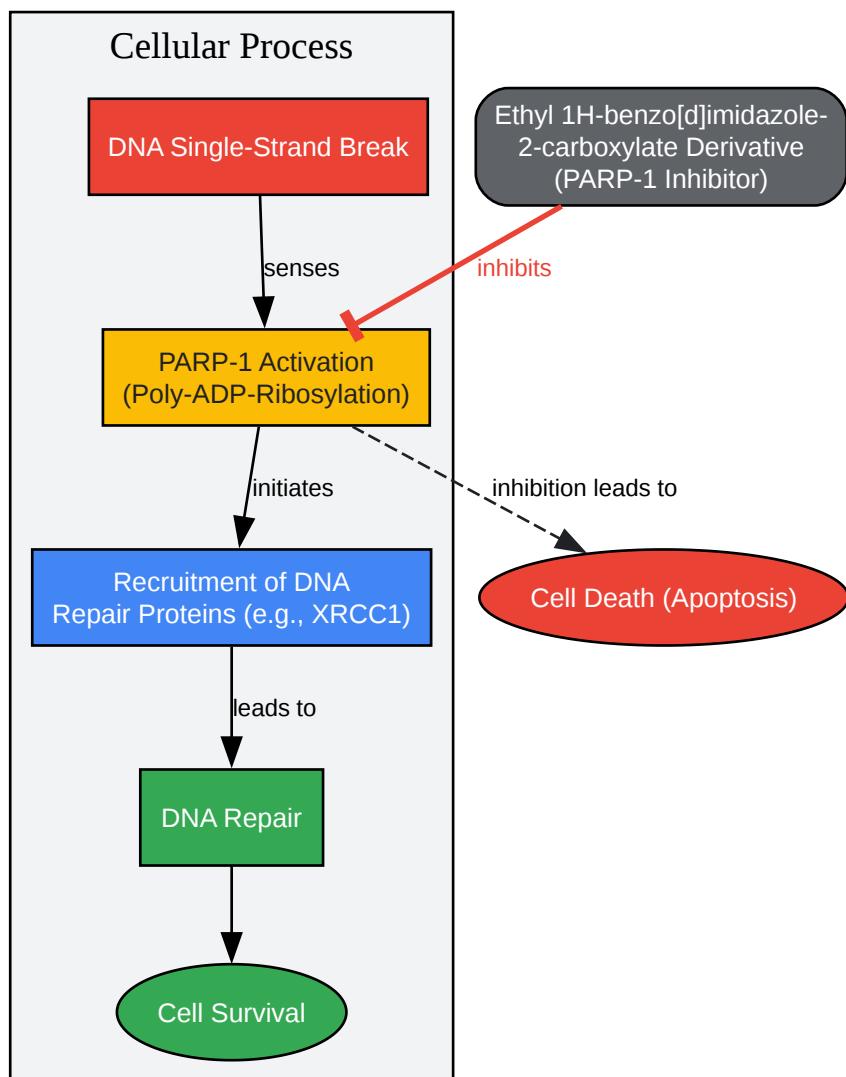
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[4][5][6][7][8]} **Ethyl 1H-benzo[d]imidazole-2-carboxylate** serves as a key intermediate in the synthesis of these biologically active molecules.^[9]

Derivatives have been investigated as:

- Anticancer Agents: Benzimidazoles can act as topoisomerase inhibitors and have shown efficacy against various cancer cell lines.^{[4][5]}
- PARP-1 Inhibitors: The structurally related ethyl imidazole-2-carboxylate is used to synthesize inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA

repair.[10] Inhibiting PARP-1 is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

- Anti-tubercular Agents: Benzo[d]imidazole-2-carboxamides, synthesized from the title compound, have demonstrated potent anti-TB activity against the H37Rv strain.[9]



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Caption: Role of Benzimidazole derivatives as PARP-1 inhibitors in DNA repair.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **ethyl 1H-benzo[d]imidazole-2-carboxylate** is classified as a warning-level hazard.^[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are recommended when handling this compound.^[1]

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